molecular formula C29H35BrClNO2Si B1446180 1-(2-(4-Bromo-2-chlorophenoxy)ethyl)-4-((tert-butyldiphenylsilyl)oxy)piperidine CAS No. 1704080-89-6

1-(2-(4-Bromo-2-chlorophenoxy)ethyl)-4-((tert-butyldiphenylsilyl)oxy)piperidine

Cat. No. B1446180
M. Wt: 573 g/mol
InChI Key: KESATOZPDJHQSB-UHFFFAOYSA-N
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Description

Typically, the description of a compound includes its IUPAC name, common name (if any), and its role or use in the scientific or industrial context.



Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound, including the reactants, conditions, catalysts, and the yield of the product.



Molecular Structure Analysis

This involves the study of the compound’s molecular geometry, bond lengths and angles, and electronic structure, often using techniques like X-ray crystallography or spectroscopic methods.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes, including its reactivity, the conditions under which it reacts, and the products of its reactions.



Physical And Chemical Properties Analysis

This involves studying the compound’s physical properties (like melting point, boiling point, solubility, etc.) and chemical properties (like acidity/basicity, redox potential, etc.).


Scientific Research Applications

  • Copolymerization with Styrene : A study conducted by Reddy et al. (2021) describes the synthesis and copolymerization of novel phenoxy and benzyloxy ring-substituted tert-butyl phenylcyanoacrylates, which are similar in structure to the compound . These compounds were synthesized through a piperidine-catalyzed Knoevenagel condensation and then copolymerized with styrene, demonstrating their potential in polymer science applications (Reddy et al., 2021).

  • Synthesis of Novel Ethylenes for Copolymerization : Another study by Abuelroos et al. (2020) involved the synthesis of novel oxy ring-trisubstituted isobutyl phenylcyanoacrylates, again through piperidine-catalyzed Knoevenagel condensation. These compounds were similarly copolymerized with styrene, highlighting the versatility of these structures in creating new polymeric materials (Abuelroos et al., 2020).

  • Organophosphorus Compound Synthesis : The study by Edmundson and Mitchell (1968) describes the reaction of 2α-Chloro(or bromo)-5β-chloromethyl(or bromomethyl)-5α-methyl-2β-oxo-1,3,2-dioxaphosphorinan with piperidine, resulting in the formation of cyclic organophosphorus compounds. This demonstrates the use of piperidine structures in synthesizing organophosphorus compounds, which have various applications in organic chemistry (Edmundson & Mitchell, 1968).

  • Synthesis of CCR5 Antagonists : Bi (2015) conducted research on the synthesis of a novel CCR5 antagonist, using a process that includes the use of a compound structurally similar to the query compound. This illustrates the potential application of such compounds in medicinal chemistry, particularly in the development of therapeutic agents (Bi, 2015).

  • Anticancer Agent Synthesis : Research by Rehman et al. (2018) involved the synthesis of piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids, evaluated for their potential as anticancer agents. This study showcases the use of piperidine derivatives in synthesizing compounds with potential pharmacological applications (Rehman et al., 2018).

Safety And Hazards

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Future Directions

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Please consult with a professional chemist or a relevant expert for accurate information. It’s also important to note that working with chemicals should always be done following the appropriate safety guidelines and procedures.


properties

IUPAC Name

[1-[2-(4-bromo-2-chlorophenoxy)ethyl]piperidin-4-yl]oxy-tert-butyl-diphenylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H35BrClNO2Si/c1-29(2,3)35(25-10-6-4-7-11-25,26-12-8-5-9-13-26)34-24-16-18-32(19-17-24)20-21-33-28-15-14-23(30)22-27(28)31/h4-15,22,24H,16-21H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KESATOZPDJHQSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC3CCN(CC3)CCOC4=C(C=C(C=C4)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H35BrClNO2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

573.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-(4-Bromo-2-chlorophenoxy)ethyl)-4-((tert-butyldiphenylsilyl)oxy)piperidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(2-(4-Bromo-2-chlorophenoxy)ethyl)-4-((tert-butyldiphenylsilyl)oxy)piperidine
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1-(2-(4-Bromo-2-chlorophenoxy)ethyl)-4-((tert-butyldiphenylsilyl)oxy)piperidine
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1-(2-(4-Bromo-2-chlorophenoxy)ethyl)-4-((tert-butyldiphenylsilyl)oxy)piperidine
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1-(2-(4-Bromo-2-chlorophenoxy)ethyl)-4-((tert-butyldiphenylsilyl)oxy)piperidine
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1-(2-(4-Bromo-2-chlorophenoxy)ethyl)-4-((tert-butyldiphenylsilyl)oxy)piperidine
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1-(2-(4-Bromo-2-chlorophenoxy)ethyl)-4-((tert-butyldiphenylsilyl)oxy)piperidine

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